Z-L-Tyrosine dcha

Peptide Synthesis Protected Amino Acid Quality Control

Z-L-Tyrosine dcha (CAS 7278-35-5), also known as N-benzyloxycarbonyl-L-tyrosine dicyclohexylamine salt, is a protected amino acid derivative extensively utilized as a building block in peptide synthesis. The compound features a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino functionality of L-tyrosine and is formulated as a dicyclohexylamine (DCHA) salt.

Molecular Formula C29H40N2O5
Molecular Weight 496.6 g/mol
Cat. No. B12343537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Tyrosine dcha
Molecular FormulaC29H40N2O5
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1
InChIKeyILNIYMMCOCRGLW-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-Tyrosine dcha: Protected Amino Acid Building Block for Solid-Phase Peptide Synthesis


Z-L-Tyrosine dcha (CAS 7278-35-5), also known as N-benzyloxycarbonyl-L-tyrosine dicyclohexylamine salt, is a protected amino acid derivative extensively utilized as a building block in peptide synthesis. The compound features a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino functionality of L-tyrosine and is formulated as a dicyclohexylamine (DCHA) salt. This salt form is widely employed to enhance crystallinity, stability, and solubility in organic solvents, thereby facilitating purification and handling during solid-phase or solution-phase peptide assembly [1].

Why Z-L-Tyrosine dcha Cannot Be Replaced by Free Acid or Other Protected Forms


While the free acid Z-L-tyrosine (CAS 1164-16-5) shares the same protecting group chemistry, its physical properties differ substantially from the DCHA salt form. The free acid exhibits lower melting points (90-102 °C) and can be hygroscopic or amorphous, which complicates accurate weighing and long-term storage . In contrast, DCHA salts of protected amino acids, including Z-L-Tyrosine dcha, are engineered to overcome these limitations by providing enhanced crystallinity, improved solubility in common organic solvents, and superior bench stability—critical factors for reproducible, high-yield peptide coupling reactions. Generic substitution with the free acid or alternative salt forms (e.g., potassium salts) may introduce variability in reaction kinetics, purification efficiency, and final product purity, thereby undermining the consistency required for pharmaceutical research and industrial-scale peptide manufacturing [1].

Quantitative Differentiation of Z-L-Tyrosine dcha Against Closest Analogs


Purity Benchmark: Z-L-Tyrosine dcha Meets Stringent Peptide Synthesis Requirements

Z-L-Tyrosine dcha is supplied with a standard purity of 98% as determined by HPLC, ensuring minimal batch-to-batch variability and reduced side-reaction risk during peptide coupling. This purity level is consistent with the high specifications required for solid-phase peptide synthesis (SPPS) and meets or exceeds the typical purity of analogous free acid forms (e.g., Z-L-tyrosine free acid, ≥98% to ≥99% by HPLC) .

Peptide Synthesis Protected Amino Acid Quality Control

Enhanced Solubility in Organic Solvents vs. Free Acid Form

The DCHA counterion of Z-L-Tyrosine dcha markedly improves solubility in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate relative to the free acid Z-L-tyrosine. While direct quantitative solubility data for the DCHA salt in a single publication is limited, class-level evidence demonstrates that DCHA salts of protected amino acids exhibit superior solubility in organic media, a property critical for homogeneous coupling reactions in both solution-phase and solid-phase peptide synthesis [1]. In contrast, the free acid Z-L-tyrosine shows lower solubility in organic solvents and can precipitate during reactions, reducing coupling efficiency.

Solubility Organic Solvents Peptide Synthesis Workflow

Superior Handling and Stability Conferred by DCHA Salt Crystallinity

Dicyclohexylamine salts, including Z-L-Tyrosine dcha, are known to form well-defined crystalline solids that are non-hygroscopic and stable under ambient storage conditions. This contrasts sharply with the free acid form of Z-L-tyrosine, which can be hygroscopic and may degrade or form amorphous solids over time. The enhanced crystallinity of the DCHA salt facilitates accurate weighing, reduces static charge, and extends shelf-life—practical advantages that are directly relevant to procurement and inventory management in research and industrial settings [1].

Crystallinity Stability Long-term Storage

Z-L-Tyrosine dcha: Preferred Building Block for Demanding Peptide Synthesis Applications


Solid-Phase Peptide Synthesis (SPPS) Requiring High Coupling Efficiency

Z-L-Tyrosine dcha is the form of choice for SPPS when consistent coupling yields and minimal side reactions are critical. The DCHA salt's improved solubility in DMF and DCM ensures that the protected amino acid remains fully dissolved during activation and coupling, preventing precipitation that could lead to incomplete chain elongation or deletion sequences [1].

Large-Scale Peptide Manufacturing and cGMP Production

For industrial-scale peptide synthesis under cGMP conditions, the crystalline, non-hygroscopic nature of Z-L-Tyrosine dcha simplifies handling, reduces static electricity, and ensures accurate weighing of large quantities. This reliability is essential for maintaining batch-to-batch consistency and meeting stringent regulatory requirements [1].

Long-Term Inventory and Stability-Sensitive Research Projects

Research laboratories that maintain protected amino acid inventories for extended periods benefit from the enhanced shelf-life and ambient storage stability of Z-L-Tyrosine dcha compared to the free acid or other salt forms. This reduces the risk of reagent degradation and the need for costly re-synthesis or re-qualification [1].

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